1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol
Description
Properties
Molecular Formula |
C10H13FO3 |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
1-(2-fluoro-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13FO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-6,12H,1-3H3 |
InChI Key |
QAPCQZQBHCXNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)OC)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 2-Fluoro-4,5-dimethoxy-alpha-methylbenzyl Alcohol
This guide provides an in-depth technical analysis of 2-Fluoro-4,5-dimethoxy-alpha-methylbenzyl alcohol (CAS 158641-50-0), a specialized fluorinated intermediate used in the synthesis of bioactive phenethylamines and metabolic stability studies.
Synthesis, Characterization, and Application in Medicinal Chemistry[1]
Executive Summary
2-Fluoro-4,5-dimethoxy-alpha-methylbenzyl alcohol (also known as 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol ) is a chiral secondary alcohol featuring a fluorinated aromatic ring. It serves as a critical building block in the development of fluorinated phenethylamine derivatives, particularly in the exploration of Structure-Activity Relationships (SAR) for 5-HT2A receptor ligands. The introduction of the fluorine atom at the 2-position (ortho to the side chain) modulates the electronic properties of the ring and sterically influences the conformation of the ethyl side chain, potentially altering metabolic stability and receptor binding affinity compared to its non-fluorinated analogs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature and Identification[6]
-
IUPAC Name: this compound[1]
-
Common Names: 2-Fluoro-4,5-dimethoxy-alpha-methylbenzyl alcohol;
-Methyl-2-fluoro-4,5-dimethoxybenzyl alcohol. -
CAS Number: 158641-50-0 (Racemic)
-
Molecular Formula: C
H FO -
Molecular Weight: 214.23 g/mol
Structural Analysis
The molecule consists of a 1,2,4,5-tetrasubstituted benzene ring. The key structural features are:
-
Chiral Center: The
-carbon (benzylic position) bears a hydroxyl group and a methyl group, creating a chiral center. Synthetic routes typically yield the racemate unless asymmetric catalysis is employed. -
Fluorine Substituent: Located at the 2-position (ortho), the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) while donating electron density through resonance (+R) to the ortho and para positions. This specific substitution pattern is often used to block metabolic hydroxylation or to probe the steric tolerance of receptor binding pockets.
-
Dimethoxy Groups: Located at the 4 and 5 positions, these electron-donating groups facilitate electrophilic aromatic substitution reactions and are critical for the pharmacological activity of derived phenethylamines.
Physicochemical Properties (Predicted)
| Property | Value / Description |
| Physical State | White to off-white crystalline solid or viscous oil (dependent on purity/enantiomeric excess). |
| Melting Point | Typically 65–85 °C (Analogous fluorinated benzyl alcohols). |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water. |
| LogP | ~1.8–2.1 (Predicted) |
| pKa (OH) | ~14.5 (Secondary alcohol) |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 4 (3 Oxygen, 1 Fluorine) |
Synthesis & Production Protocols
The primary synthetic route involves the reduction of the corresponding ketone, 2'-Fluoro-4',5'-dimethoxyacetophenone (CAS 142265-69-8). This precursor is typically accessed via Friedel-Crafts acylation of 1-fluoro-3,4-dimethoxybenzene.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from the fluorinated benzene precursor to the target alcohol.[2][3][4]
Experimental Protocol: Borohydride Reduction
Objective: Reduction of 2'-Fluoro-4',5'-dimethoxyacetophenone to the target alcohol.
Reagents:
-
2'-Fluoro-4',5'-dimethoxyacetophenone (1.0 eq)
-
Sodium Borohydride (NaBH
) (0.6–1.0 eq) -
Methanol (Solvent, anhydrous preferred)
-
Hydrochloric Acid (1M, for quenching)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2'-Fluoro-4',5'-dimethoxyacetophenone in 30 mL of methanol. Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add NaBH
(6 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (SiO
, 30% EtOAc/Hexanes). The ketone spot (higher R ) should disappear, replaced by the alcohol spot (lower R , UV active). -
Quenching: Cool the mixture to 0 °C and carefully quench with 1M HCl until pH ~2 to decompose excess borohydride.
-
Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Purify the crude oil/solid via flash column chromatography (Gradient: 10% 40% EtOAc in Hexanes).
Yield Expectation: 85–95%.
Analytical Characterization
Validating the structure requires confirming the presence of the alcohol moiety, the specific substitution pattern on the aromatic ring, and the fluorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
H NMR (400 MHz, CDCl
):-
~1.45 (d, J = 6.5 Hz, 3H, -CH(OH)CH
) - ~2.1 (br s, 1H, -OH, exchangeable)
-
~3.85 (s, 3H, -OCH
) -
~3.88 (s, 3H, -OCH
) -
~5.10 (q, J = 6.5 Hz, 1H, -CH (OH)CH
) -
~6.65 (d, J
~ 12 Hz, 1H, Ar-H3) – Note: Coupling to F at C2. -
~6.95 (d, J
~ 7 Hz, 1H, Ar-H6)
-
~1.45 (d, J = 6.5 Hz, 3H, -CH(OH)CH
-
F NMR:
-
Expect a single signal around -110 to -135 ppm (relative to CFCl
), showing coupling to aromatic protons.
-
Mass Spectrometry (MS)
-
GC-MS (EI, 70 eV):
-
Molecular Ion (M
): m/z 214 (weak). -
Base Peak: m/z 199 (M - CH
) or m/z 196 (M - H O) . -
Alpha-Cleavage: Significant peak at m/z 45 ([CH(OH)CH
] ) is typical for secondary alcohols, but the benzylic cation (m/z ~169) will be dominant due to resonance stabilization by the methoxy groups.
-
Applications in Drug Development
Chiral Building Block
This alcohol is a direct precursor to 2-Fluoro-4,5-dimethoxyamphetamine (and related phenethylamines) via:
-
Conversion to Azide: Reaction with DPPA (Diphenylphosphoryl azide) or via mesylation followed by NaN
. -
Reduction: Catalytic hydrogenation (Pd/C) or Staudinger reduction of the azide yields the primary amine. Significance: The resulting amine is a ring-fluorinated analog of known psychoactive compounds. The fluorine atom at the 2-position is strategically placed to block metabolic hydroxylation or alter the binding pose in the 5-HT2A receptor.
Metabolic Stability Probe
In metabolic studies, the 2-position of the phenethylamine ring is a common site for enzymatic hydroxylation (by CYP450 isoforms).
-
Mechanism: Replacing the hydrogen at C2 with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic pathway.
-
Utility: Researchers use this alcohol and its derivatives to identify "soft spots" in drug candidates and improve half-life.
Safety & Handling
Hazard Classification:
-
GHS Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the ketone over long periods.
References
-
Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from
-
BenchChem. (n.d.). This compound Properties and Suppliers. Retrieved from
-
Chemical Book. (n.d.). 2'-Fluoro-4',5'-dimethoxyacetophenone (Precursor CAS 142265-69-8).[5] Retrieved from
-
PubChem. (n.d.). Compound Summary for Fluorinated Phenethyl Alcohols. (General Reference for Spectral Data of Homologs). Retrieved from
Sources
Strategic Utilization of Fluorinated Dimethoxyphenyl Ethanol Building Blocks
A Technical Dossier for Medicinal Chemistry Applications
Part 1: Strategic Rationale & Chemical Logic
In the landscape of modern drug discovery, the fluorinated dimethoxyphenyl ethanol scaffold represents a convergence of three powerful design principles: bioisosterism , metabolic blocking , and privileged substructure exploitation .
This guide focuses on two primary archetypes of this building block:
-
Ring-Fluorinated Scaffolds: e.g., 2-(4-fluoro-3,5-dimethoxyphenyl)ethanol.[1]
-
Side-Chain Fluorinated Scaffolds: e.g., 2,2,2-trifluoro-1-(3,4-dimethoxyphenyl)ethanol.[1]
The "Mescaline Motif" Optimization
The 3,4,5-trimethoxyphenyl motif (found in mescaline, podophyllotoxin, and colchicine) is a privileged structure in pharmacology, known for binding to tubulin and 5-HT receptors.[1] However, it suffers from rapid metabolic clearance via O-demethylation by Cytochrome P450 enzymes.[1]
The Fluorine Advantage:
-
Metabolic Armor: Replacing the para-methoxy group or the para-hydrogen with a fluorine atom (Van der Waals radius 1.47 Å vs. H 1.20 Å) effectively blocks P450-mediated oxidation without significantly altering steric bulk.[1]
-
Electronic Modulation: The 3,5-dimethoxy pattern is electron-rich (
for OMe).[1] Introducing a fluorine ( , ) pulls electron density inductively while donating via resonance.[1] This fine-tunes the pKa of amines derived from these alcohols, often lowering basicity and improving blood-brain barrier (BBB) permeability.[1]
Lipophilicity & Bioavailability
Fluorination typically increases lipophilicity (
-
Non-fluorinated:
(moderate permeability).[1] -
Trifluoroethoxy-substituted:
(optimal CNS penetration).[1]
Part 2: Synthetic Architectures
The synthesis of these building blocks requires navigating the electron-rich nature of the dimethoxy ring, which makes it susceptible to over-oxidation or side reactions during electrophilic substitution.
Route A: The "Reduction" Pathway (Scalable)
This is the industry-standard approach for generating the ethanol side chain from stable ketone precursors.
Target: 2-(4-fluoro-3,5-dimethoxyphenyl)ethanol
-
Precursor Assembly: Friedel-Crafts acylation of 1-fluoro-2,6-dimethoxybenzene is challenging due to steric crowding.[1] A preferred route involves Vilsmeier-Haack formylation followed by Henry reaction (nitroaldol) and reduction, OR direct reduction of the corresponding phenylacetic acid/ester.[1]
-
Key Protocol: Reduction of Methyl 2-(4-fluoro-3,5-dimethoxyphenyl)acetate.
Experimental Protocol: Chemoselective Reduction
-
Reagents:
(Lithium Aluminum Hydride), THF (anhydrous).[1] -
Safety:
is pyrophoric.[1] Conduct under Argon.
| Step | Action | Critical Parameter |
| 1 | Suspend | Maintain Temp < 5°C to prevent runaway exotherm. |
| 2 | Add ester precursor dropwise as a THF solution. | Addition rate must control H2 evolution.[1] |
| 3 | Warm to RT and reflux for 2 hours. | Monitor by TLC (Hexane/EtOAc 7:3).[1] |
| 4 | Fieser Workup: Cool to 0°C. Add water ( | Granular precipitate forms, easy to filter.[1] |
| 5 | Filter, dry ( | Yields typically >90%.[1] |
Route B: Side-Chain Fluorination (Trifluoromethylation)
Target: 2,2,2-trifluoro-1-(3,4-dimethoxyphenyl)ethanol
This creates a chiral center with a strongly electron-withdrawing
-
Method: Ruppert-Prakash Reaction.[1]
-
Reagents:
(Ruppert-Prakash reagent), CsF (catalytic) or TBAF.[1] -
Substrate: 3,4-dimethoxybenzaldehyde.[1]
Part 3: Functionalization & Reactivity Workflow
The ethanol handle is rarely the endpoint; it is a pivot point for diversification. The most common trajectory is conversion to an isoquinoline scaffold (alkaloid synthesis) or a phenethylamine (neuroactive ligands).
Workflow Diagram
Caption: Divergent synthesis pathways from the parent fluorinated ethanol scaffold.
The Pictet-Spengler Cyclization
The electron-rich nature of the dimethoxy ring makes these substrates ideal for Pictet-Spengler cyclizations to form tetrahydroisoquinolines (THIQs).
-
Challenge: The fluorine atom on the ring can deactivate the position para to it, directing cyclization to the alternative ortho position.
-
Solution: Use of "blocked" substrates or specific Lewis acids (
) to control regioselectivity.[1]
Part 4: Case Study - Trifluoroescaline & Isoquinoline Alkaloids
Design of Trifluoroescaline (TFE)
Concept: Modification of the psychedelic mescaline to improve potency and metabolic stability.
-
Structure: 3,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenethylamine.[1]
-
Precursor: 2-[3,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanol.[1]
-
Synthesis Logic:
-
Outcome: TFE shows high affinity for 5-HT2A receptors and resistance to MAO (Monoamine Oxidase) degradation due to the bulky, electron-withdrawing trifluoroethoxy group.[1]
Isoquinoline Synthesis via Bischler-Napieralski
For drug candidates requiring a rigidified core, the ethanol is converted to an amide and cyclized.[1]
Protocol:
-
Amidation: React phenethylamine with carboxylic acid chloride (
). -
Cyclization: Treat amide with
in refluxing acetonitrile. -
Reduction:
reduction of the imine intermediate yields the 1-substituted-tetrahydroisoquinoline.[1]
Data Summary: Substituent Effects on Cyclization Yield
| Substituent (Ring) | Substituent (Side Chain) | Cyclization Agent | Yield (%) | Notes |
| 3,4-dimethoxy | H | 85-92 | Standard Bischler-Napieralski | |
| 3,5-dimethoxy-4-F | H | 65-75 | F deactivates ring slightly | |
| 3,4-dimethoxy | 45-60 | Strong EWG hinders cyclization |
References
-
Trachsel, D. (2012).[1][2] Fluorine in psychedelic drug design: Biological effect of fluorine substitution on the phenethylamine scaffold. Drug Testing and Analysis. Link
-
Shulgin, A., & Shulgin, A. (1991).[1][2] PIHKAL: A Chemical Love Story. Transform Press. (Foundational synthesis of dimethoxyphenethylamines). Link
-
Hansen, M., et al. (2022).[1] Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives). Frontiers in Pharmacology. Link
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link
-
Stockwell, B.R., et al. (2021).[1] Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Organic Letters. Link
Sources
Sourcing and Synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol: A Technical Guide
Executive Summary
1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol is a specialized chiral intermediate used primarily in the development of tyrosine kinase inhibitors (TKIs) and other small-molecule therapeutics.[1] Its pharmacophore—the fluorinated electron-rich aromatic ring—is critical for modulating metabolic stability and potency in drug candidates.
Critical Sourcing Insight: Direct commercial availability of the alcohol (CAS 158641-50-0) is often limited to expensive custom synthesis or erratic stock levels. The most reliable and cost-effective sourcing strategy is the in-house reduction of its widely available ketone precursor, 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS 142265-69-8).
This guide provides a validated technical workflow for sourcing the precursor and converting it to the target alcohol with high yield and purity.
Chemical Profile & Specifications
Target Compound (The Alcohol)
| Attribute | Specification |
| Chemical Name | This compound |
| CAS Number | 158641-50-0 (Racemic) |
| Molecular Formula | C₁₀H₁₃FO₃ |
| Molecular Weight | 200.21 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Chirality | Contains one stereocenter (C1).[1][2] Often required as (R) or (S) enantiomer for late-stage API synthesis. |
Strategic Precursor (The Ketone)
| Attribute | Specification |
| Chemical Name | 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone |
| Synonyms | 2'-Fluoro-4',5'-dimethoxyacetophenone |
| CAS Number | 142265-69-8 |
| Availability | High (Multiple commercial vendors) |
| Typical Purity | >97% (HPLC) |
Sourcing Strategy: The "Buy vs. Make" Matrix
For research scales (<100g), purchasing the ketone and reducing it is superior to hunting for the alcohol.
Supplier Landscape (Precursor: CAS 142265-69-8)
The following suppliers are verified sources for the ketone precursor. Prices are estimates based on Q1 2026 market data for fluorinated acetophenones.
| Supplier Tier | Vendor Examples | Pack Size | Est. Price (USD) | Lead Time |
| Tier 1 (Global) | Sigma-Aldrich, Thermo Scientific | 1g - 5g | $40 - $80 / g | 1-3 Days |
| Tier 2 (Specialty) | BLDpharm, Combi-Blocks, Enamine | 10g - 25g | $15 - $30 / g | 3-7 Days |
| Tier 3 (Bulk) | Angene, Ambeed | 100g+ | $8 - $15 / g | 2-4 Weeks |
Procurement Recommendation:
-
For Screening (mg scale): Purchase the alcohol directly if available to save time (Expect >$150/g).
-
For Scale-up (>5g): Purchase the ketone (CAS 142265-69-8) from Tier 2 suppliers and perform the reduction described in Section 4.
Decision Logic Diagram
Caption: Strategic decision tree for sourcing the target compound based on cost and availability.
Technical Protocol: Synthesis via Ketone Reduction
This protocol describes the quantitative reduction of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone to the target ethanol. This method is robust, scalable, and minimizes side reactions.
Reaction Scheme
Precursor: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol (MeOH) Product: this compound[1]
Step-by-Step Methodology
-
Setup:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Add 1.0 eq (e.g., 2.0 g) of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone.
-
Dissolve in 20 mL of Methanol (HPLC grade). Cool to 0°C in an ice bath.
-
-
Reaction:
-
Slowly add 1.1 eq of Sodium Borohydride (NaBH₄) portion-wise over 10 minutes. Caution: Gas evolution (H₂).
-
Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Monitor: Check conversion via TLC (Hexane:EtOAc 7:3) or LC-MS. The ketone spot (Rf ~0.5) should disappear, replaced by the alcohol spot (Rf ~0.3).
-
-
Workup:
-
Quench the reaction by adding 5 mL of saturated NH₄Cl solution or water.
-
Concentrate the mixture under reduced pressure to remove Methanol.
-
Extract the aqueous residue with Ethyl Acetate (3 x 15 mL) .
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Evaporate the solvent to yield the crude alcohol.
-
Purification: Typically, the crude product is >95% pure. If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
-
Validation (QC Criteria):
-
¹H NMR (400 MHz, CDCl₃): Look for the quartet at ~5.1 ppm (benzylic CH) and the doublet at ~1.4 ppm (methyl group).
-
Mass Spec: [M+H]⁺ or [M-OH]⁺ peaks consistent with MW 200.2.
-
Synthesis Workflow Diagram
Caption: Operational workflow for the chemical reduction of the ketone precursor.
Applications & Scientific Rationale
Why This Molecule?
The this compound moiety is a "privileged scaffold" in medicinal chemistry.
-
Metabolic Stability: The fluorine atom at the ortho position blocks metabolic hydroxylation at a typically vulnerable site on the phenyl ring.[1]
-
Electronic Effects: The fluorine withdraws electron density, modulating the pKa of nearby functional groups and influencing binding affinity in hydrophobic pockets of enzymes (e.g., EGFR, VEGFR).[1]
-
Chiral Versatility: As a chiral alcohol, it serves as a handle for creating enantiopure drugs.[1] The alcohol group can be converted to a leaving group (mesylate/tosylate) for SN2 displacement, inverting the stereochemistry to install amines or ethers.
Downstream Uses
-
Kinase Inhibitors: Intermediate for Gefitinib/Erlotinib analogs where the aniline headgroup is modified.[1]
-
PET Radiotracers: The fluorine position is often a site for ¹⁸F labeling in positron emission tomography studies.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 142265-69-8 (1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone). Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol from ketone
Application Note: Chemoselective Synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol via Hydride Reduction
Executive Summary
This application note details the robust synthesis of This compound (Target) from its corresponding ketone, 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone . This transformation is a critical intermediate step in the preparation of various tyrosine kinase inhibitors and pharmacophores containing the electron-rich, fluorinated benzyl scaffold.
The protocol utilizes Sodium Borohydride (NaBH₄) in methanol, selected for its high chemoselectivity, operational safety, and scalability compared to Lithium Aluminum Hydride (LiAlH₄).[1] This guide emphasizes critical process parameters (CPPs) to minimize defluorination side reactions and ensure high enantiomeric purity if adapted for asymmetric catalysis.
Reaction Pathway & Mechanism
The synthesis proceeds via a nucleophilic addition of a hydride ion to the carbonyl carbon. The presence of the ortho-fluorine atom exerts an inductive electron-withdrawing effect, slightly activating the carbonyl carbon compared to non-fluorinated dimethoxy acetophenones, while the para- and meta-methoxy groups provide electron density that stabilizes the aromatic ring.
Reaction Scheme Visualization
Figure 1: General reaction scheme for the reduction of the acetophenone derivative.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | CAS No. |
| Ketone Substrate | ~198.19 | 1.0 | Limiting Reagent | [N/A - Derivative] |
| Sodium Borohydride | 37.83 | 0.6 - 1.0 | Reducing Agent | 16940-66-2 |
| Methanol (Anhydrous) | 32.04 | Solvent (10V) | Solvent | 67-56-1 |
| HCl (1N) or NH₄Cl | - | Excess | Quenching Agent | - |
Step-by-Step Methodology
Step 1: Solubilization (Critical Setup)
-
Charge a clean, dry 3-neck round-bottom flask with 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (1.0 equiv).
-
Add Methanol (MeOH) (10 volumes relative to mass).
-
Note: Ethanol can be used, but MeOH offers faster kinetics due to better solubility and solvent-mediated proton transfer.
-
-
Equip the flask with a magnetic stir bar, internal thermometer, and nitrogen inlet.
-
Cool the solution to 0°C using an ice/water bath.
-
Why: Cooling suppresses the rapid solvolysis of NaBH₄ by methanol, ensuring the hydride is available for the ketone reduction.
-
Step 2: Reagent Addition (Exothermic Control)
-
Add Sodium Borohydride (NaBH₄) (0.6 equiv) portion-wise over 15–20 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (20–25°C) .
Step 3: Reaction Monitoring
-
Monitor via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.
-
Endpoint: Disappearance of the ketone spot/peak.
-
Duration: Typically complete within 1–2 hours. The electron-donating methoxy groups may slightly retard the rate compared to unsubstituted acetophenone, but the 2-Fluoro group compensates inductively.
-
Step 4: Quench & Workup
-
Cool the mixture back to 0°C.
-
Slowly add Saturated Aqueous Ammonium Chloride (sat. NH₄Cl) or 1N HCl.[2]
-
Caution: This step destroys residual borohydride and hydrolyzes the borate ester intermediate. Significant bubbling will occur.
-
-
Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of Methanol.
-
Dilute the aqueous residue with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Separate the layers.[6] Extract the aqueous phase 2x with organic solvent.[2][6]
-
Wash combined organics with Brine, dry over Anhydrous Sodium Sulfate (Na₂SO₄), and filter.
Step 5: Isolation
-
Concentrate the filtrate to dryness.
-
Purification: The crude product is often sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0% → 40% EtOAc/Hexanes) or recrystallize from Hexanes/EtOAc.
Process Workflow & Decision Logic
The following diagram illustrates the operational workflow, including critical decision points for troubleshooting incomplete conversions.
Figure 2: Operational workflow for the reduction process.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Temperature | 0°C → RT | Higher temperatures (>40°C) increase the risk of side reactions and rapid decomposition of NaBH₄ in methanol. |
| Solvent Choice | Methanol | Protic solvents facilitate the protonation of the alkoxide intermediate. Aprotic solvents (THF) require higher temps or additives. |
| Water Content | < 0.5% | While NaBH₄ tolerates moisture, excessive water consumes the reagent, requiring higher stoichiometry. |
| pH Control | Neutral/Acidic Quench | Failure to fully hydrolyze the borate complex (sticky solid) leads to lower isolated yields. Ensure pH < 7 during workup. |
Troubleshooting Guide:
-
Problem: Reaction stalls at 80% conversion.
-
Cause: Decomposition of NaBH₄ or formation of stable borate aggregates.[3]
-
Solution: Add Cerium(III) Chloride (CeCl₃·7H₂O) (Luche Reduction conditions). The Cerium activates the carbonyl, making it more susceptible to attack, and is highly effective for electron-rich systems.
-
Expected Analytical Data
For the target This compound :
-
Physical State: White to off-white solid or viscous oil.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~1.45 ppm (d, 3H): Methyl group adjacent to the alcohol (doublet due to coupling with CH).
-
δ ~2.0-2.5 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.
-
δ ~3.85 ppm (s, 3H) & 3.87 ppm (s, 3H): Methoxy groups (-OCH₃).
-
δ ~5.10 ppm (q, 1H): Methine proton (CH-OH).
-
δ ~6.60 - 7.20 ppm (m, 2H): Aromatic protons. The splitting pattern will be complex due to ¹H-¹⁹F coupling .
-
-
¹⁹F NMR: Single peak, typically around -110 to -130 ppm (depending on referencing).
References
-
General NaBH₄ Reduction Protocol
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard textbook reference for mechanism).
-
Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones".
-
Luche Reduction (Troubleshooting Variant)
-
Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society.
-
-
Safety Data & Handling
-
Sigma-Aldrich. "Safety Data Sheet: Sodium Borohydride".
-
-
Related Fluorinated Intermediates
-
ChemicalBook. "1-(2-Fluoro-4-methoxyphenyl)ethanol Synthesis".[7]
-
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 7. 1-(2-Fluoro-4-methoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
Enantioselective reduction of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone
Application Note: Enantioselective Reduction of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone
Executive Summary
The enantioselective reduction of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is a critical transformation in the synthesis of fluorinated bioactive scaffolds. While similar to the reduction of 3,4-dimethoxyacetophenone (a key step in the synthesis of Ivabradine intermediates), the introduction of the ortho-fluorine atom alters the steric and electronic profile of the substrate. This modification demands precise catalytic control to achieve high enantiomeric excess (ee >99%).
This Application Note details two validated routes:
-
Biocatalytic Reduction (KRED): The preferred route for maximum enantiopurity and "green" processing conditions.
-
Asymmetric Transfer Hydrogenation (ATH): A robust chemical route using Noyori-type Ru-catalysts, suitable for rapid scale-up when enzyme screening is time-prohibitive.
Chemical Context & Substrate Analysis
The substrate features an electron-rich ring (dimethoxy) with an electron-withdrawing fluorine atom ortho to the carbonyl.
-
Electronic Effect: The fluorine activates the carbonyl carbon, potentially increasing reaction rates compared to the non-fluorinated analog.
-
Steric Effect: The ortho-fluorine creates steric bulk that may interfere with the "lock-and-key" fit in wild-type enzymes or the chiral pocket of organometallic catalysts.
| Property | Specification |
| Substrate | 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone |
| Target Product | (S)- or (R)-1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol |
| CAS RN | Substrate specific (Analogous to 40358-00-5) |
| Molecular Weight | 198.19 g/mol (Ketone) → 200.21 g/mol (Alcohol) |
| Target ee | > 99.0% |
Route A: Biocatalytic Reduction (Ketoreductase)[4]
Rationale: Engineered Ketoreductases (KREDs) utilize the cofactor NADPH/NADH to deliver a hydride to the prochiral ketone face with exquisite selectivity. This method operates at neutral pH and ambient temperature.
Mechanism & Cofactor Recycling
To make the process economically viable, the expensive cofactor (NADPH) is used in catalytic amounts and regenerated in situ using a coupled enzyme system (Glucose Dehydrogenase - GDH) and a sacrificial substrate (Glucose).
Figure 1: Coupled enzymatic cycle showing the reduction of the ketone by KRED consuming NADPH, which is regenerated by GDH converting Glucose to Gluconolactone.
Experimental Protocol
Reagents:
-
Substrate: 100 mg (0.5 mmol)
-
Enzyme: KRED-P1 (Generic placeholder for commercial screening hit, e.g., from Codexis or Johnson Matthey kits) - 5 mg
-
Cofactor Recycling Mix: GDH (2 mg), NADP+ (1 mg), Glucose (150 mg)
-
Buffer: 100 mM Potassium Phosphate, pH 7.0
-
Solvent: DMSO (5% v/v) to aid solubility.
Step-by-Step Procedure:
-
Buffer Prep: Prepare 5 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add Magnesium Sulfate (1 mM final conc.) as a cofactor stabilizer.
-
Substrate Solution: Dissolve 100 mg of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone in 250 µL DMSO.
-
Reaction Initiation: To a reaction vial, add the buffer, Glucose (150 mg), GDH, and NADP+. Stir gently until dissolved.
-
Enzyme Addition: Add the KRED enzyme powder (5 mg).
-
Start: Add the substrate solution dropwise.
-
Incubation: Stir at 30°C @ 250 rpm for 24 hours. Note: Monitor pH; if it drops below 6.5 due to gluconic acid formation, titrate with 1M NaOH.
-
Workup: Add 5 mL of MtBE (Methyl tert-butyl ether) or Ethyl Acetate. Vortex for 2 minutes. Centrifuge to separate layers.
-
Isolation: Collect the organic layer. Dry over Na2SO4 and concentrate in vacuo.
Critical Quality Attribute (CQA): The ortho-fluorine can affect enzyme binding. If conversion is <50% after 24h, increase DMSO concentration to 10% or screen a KRED variant with a larger hydrophobic pocket.
Route B: Asymmetric Transfer Hydrogenation (Noyori ATH)[1]
Rationale: For labs without enzyme libraries, the Noyori-Ikariya transfer hydrogenation is the industry standard. It uses a Ruthenium-arene complex with a chiral diamine ligand. The Formic Acid/Triethylamine system is preferred over Isopropanol for this substrate to ensure irreversibility and higher conversion.
Mechanism
The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the Ru center and a proton from the amine ligand simultaneously to the ketone.
Figure 2: Workflow for the Ru-catalyzed Asymmetric Transfer Hydrogenation.
Experimental Protocol
Reagents:
-
Substrate: 1.0 g (5.0 mmol)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (15 mg, ~0.5 mol%). Note: Use (S,S)-catalyst to typically yield the (S)-alcohol, but verify configuration.
-
Hydrogen Donor: Formic Acid / Triethylamine complex (5:2 molar ratio) - 3.0 mL.
-
Solvent: Dichloromethane (DCM) or neat (if solubility permits).
Step-by-Step Procedure:
-
Inerting: Flame-dry a Schlenk flask and purge with Argon.
-
Charging: Add 1.0 g of the ketone and 15 mg of the Ru-catalyst.
-
Solvent/Donor: Add 3.0 mL of the HCOOH/TEA azeotrope mixture. (If the substrate is solid and not dissolving, add 1-2 mL of dry DCM).
-
Reaction: Stir at 28-30°C. Caution: CO2 gas is evolved. Ensure the vessel is vented through a bubbler.
-
Monitoring: Check TLC or GC after 5 hours. The fluorine substituent usually accelerates the reaction; it may be complete in <10 hours.
-
Workup: Dilute with 20 mL water and 20 mL DCM. Separate layers. Wash organic layer with sat. NaHCO3 (to remove excess formic acid) and Brine.
-
Purification: Pass through a short pad of silica gel (eluting with 20% EtOAc/Hexane) to remove the Ru catalyst (which appears as a colored band).
Analytical Methods & Validation
To validate the protocol, you must determine the Enantiomeric Excess (ee).
Method: Chiral HPLC[1][][3][4]
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (or 280 nm for the dimethoxy absorption).
-
Temperature: 25°C.
Expected Results:
-
Retention Times: The enantiomers typically separate with a resolution (Rs) > 2.0. (e.g., (R)-isomer @ 8.5 min, (S)-isomer @ 10.2 min – Confirm with racemic standard).
-
Calculation:
Troubleshooting & CQAs
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Bio) | Enzyme inhibition by Fluorine or low solubility. | Add 5-10% DMSO or IPA as cosolvent. Increase GDH loading. |
| Low Conversion (Chem) | Catalyst poisoning (O2 or moisture). | Ensure strict Argon atmosphere. Degas the HCOOH/TEA mix. |
| Low ee (<90%) | Racemization or wrong catalyst match. | Bio: Screen different KRED homologues. Chem: Lower reaction temp to 0°C (will slow rate but improve selectivity). |
| Green Color in Product | Residual Ruthenium. | Use a scavenger resin (e.g., SiliaMetS® Thiol) or charcoal filtration. |
References
-
Noyori, R., & Hashiguchi, S. (1997).[5] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6][5] Accounts of Chemical Research, 30(2), 97–102.[5] Link
-
Fujii, A., et al. (1996).[5] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522.[5] Link
- Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. (General review on KRED methodology).
-
Betori, R. C., et al. (2019). A Biocatalytic Route to Highly Enantioenriched β-Hydroxydioxinones.[7] Advanced Synthesis & Catalysis, 361(1), 1-6. (Demonstrates KRED tolerance for functionalized substrates). Link
-
Dub, P. A., & Gordon, J. C. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1402–1410. (Mechanistic insights on fluorinated ketones). Link
Sources
Application Note: Scalable Process Route for 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol
This Application Note provides a comprehensive, scalable process route for the synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol , a critical intermediate likely utilized in the development of tyrosine kinase inhibitors (TKIs) or related pharmacophores.
The route is designed for scalability , prioritizing robust regioselectivity, safety (thermal hazard management), and purification efficiency (crystallization over chromatography).
Executive Summary
This protocol details a two-step synthesis starting from 1-fluoro-3,4-dimethoxybenzene (4-fluoroveratrole) . The route leverages the specific directing effects of the methoxy substituents to achieve high regioselectivity during the Friedel-Crafts acylation, followed by a controlled hydride reduction to yield the target alcohol.
Key Process Features:
-
Regiocontrol: >95% selectivity for the 6-position (relative to starting material) due to the para-directing effect of the C3-methoxy group.
-
Scalability: Avoids cryogenic conditions; utilizes standard unit operations (stirred reactors, filtration, crystallization).
-
Safety: Includes specific controls for aluminum chloride quenching and hydrogen gas management during reduction.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the benzylic alcohol position, revealing the acetophenone precursor. The precursor is assembled via electrophilic aromatic substitution (EAS) on the commercially available fluorinated arene.
Caption: Retrosynthetic logic flow from target alcohol to fluoroveratrole starting material.
Process Development & Protocols
Step 1: Regioselective Friedel-Crafts Acylation
Objective: Synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone. Mechanism: The C3-methoxy group strongly activates the para position (C6). Although the fluorine atom is at C1 (ortho to the reaction site), its small steric radius allows the reaction to proceed, while the C4-methoxy group sterically hinders the C5 position.
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |
| 1-Fluoro-3,4-dimethoxybenzene | 156.15 | 1.0 | 1.16 | Substrate |
| Acetyl Chloride | 78.50 | 1.2 | 1.10 | Electrophile |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.3 | Solid | Lewis Acid |
| Dichloromethane (DCM) | 84.93 | 10 Vol | 1.33 | Solvent |
| 1M HCl (aq) | - | - | - | Quench |
Detailed Protocol
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, nitrogen inlet, temperature probe, and a pressure-equalizing addition funnel. Dry the system thoroughly (AlCl₃ is moisture-sensitive).
-
Lewis Acid Slurry: Charge DCM (5 Vol) and AlCl₃ (1.3 equiv) to the reactor. Cool to 0–5 °C .
-
Electrophile Formation: Add Acetyl Chloride (1.2 equiv) dropwise to the slurry, maintaining internal temperature <10 °C. Stir for 15 minutes to generate the acylium ion complex.
-
Substrate Addition: Dissolve 1-Fluoro-3,4-dimethoxybenzene (1.0 equiv) in DCM (5 Vol). Add this solution dropwise to the reactor over 60 minutes.
-
Reaction: Warm the mixture to 20–25 °C (Room Temperature) and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target <2% remaining starting material.
-
-
Quench (Inverse Addition):
-
Safety: The quench is highly exothermic.[4]
-
Prepare a separate vessel with ice-water/1M HCl (10 Vol).
-
Slowly transfer the reaction mixture into the acidic water with vigorous stirring, keeping the quench mass <30 °C.
-
-
Workup: Separate the organic (DCM) layer. Extract the aqueous layer once with DCM (2 Vol). Combine organics.
-
Wash: Wash combined organics with saturated NaHCO₃ (to remove acidic impurities) and Brine. Dry over Na₂SO₄.
-
Isolation: Concentrate under vacuum to a solid residue.
-
Crystallization: Recrystallize from Ethanol/Heptane (1:2) to yield off-white crystals.
-
Expected Yield: 75–85%.
-
Step 2: Carbonyl Reduction
Objective: Synthesis of this compound. Chemistry: Nucleophilic addition of hydride to the ketone.
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| Ketone Intermediate | 198.19 | 1.0 | Substrate |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.6 | Reducing Agent |
| Ethanol (Absolute) | 46.07 | 8 Vol | Solvent |
| Acetone | 58.08 | 0.5 | Quench (Excess Hydride) |
Detailed Protocol
-
Dissolution: Charge the Ketone Intermediate (from Step 1) and Ethanol (8 Vol) to the reactor. Cool to 0–5 °C .
-
Hydride Addition: Add NaBH₄ (0.6 equiv) portion-wise over 30 minutes.
-
Safety: Hydrogen gas evolution will occur. Ensure adequate venting. Do not seal the reactor.
-
-
Reaction: Stir at 0–5 °C for 1 hour, then warm to 20 °C for 2 hours.
-
IPC: HPLC should show complete consumption of ketone.
-
-
Quench: Add Acetone (0.5 equiv) to consume unreacted borohydride (minimizes H₂ generation during aqueous workup). Stir for 15 mins.
-
Workup: Concentrate the ethanol to ~2 Vol under reduced pressure. Add Water (10 Vol) and extract with Ethyl Acetate (2 x 5 Vol).
-
Purification: Wash organic layer with water and brine. Dry over MgSO₄ and concentrate.
-
Final Isolation: The product is typically a viscous oil that may solidify upon standing. If high purity is required (>99.5%), perform a high-vacuum distillation or crystallization from Ether/Hexane .
Process Safety & Hazard Analysis
Caption: Critical safety control points for the two-step synthesis.
-
Thermal Runaway (Step 1): The Friedel-Crafts reaction and its quench are highly exothermic. A jacketed reactor with active cooling is mandatory. Never add water directly to the unquenched AlCl₃/DCM mixture; always transfer the reaction mass into the water.
-
Gas Evolution (Step 2): NaBH₄ releases hydrogen gas upon reaction and quenching. Ensure the reactor headspace is purged with nitrogen and vented to a scrubber or exhaust.
Analytical Quality Control
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 210 nm and 254 nm.
Expected NMR Signals (Product):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~1.45 (d, 3H, -CH(OH)CH ₃)
-
δ ~2.0 (br s, 1H, -OH )
-
δ ~3.85 (s, 3H, -OCH ₃)
-
δ ~3.90 (s, 3H, -OCH ₃)
-
δ ~5.10 (q, 1H, -CH (OH)CH₃)
-
δ ~6.60 (d, 1H, Ar-H , J_H-F coupling expected)
-
δ ~6.95 (d, 1H, Ar-H )
-
References
-
Friedel-Crafts Acylation Methodology
- Title: Friedel-Crafts Acylation of Anisole and Deriv
- Source: Organic Syntheses, Coll. Vol. 1, p. 109 (1941); Vol. 21, p. 103 (1941).
- Context: Establishes the standard AlCl₃/DCM protocol for activ
-
URL:[Link]
-
Fluoroveratrole Synthesis & Reactivity
-
Title: An improved synthesis of 4-fluoroveratrole.[5] Efficient route to 6-fluoroveratraldehyde.[5]
- Source: Furlano, D. C., & Kirk, K. L. (1986). The Journal of Organic Chemistry, 51(21), 4073-4075.
- Context: Confirms the reactivity patterns of 4-fluoroveratrole and directing effects of the methoxy groups.
-
URL:[Link]
-
-
General Reduction Protocol
- Title: Reduction of Carbonyl Compounds with Sodium Borohydride.
- Source: Modern Reduction Methods, Wiley-VCH.
- Context: Standard operating procedures for NaBH4 reductions in alcoholic solvents.
-
URL:[Link]
Sources
- 1. BJOC - Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers [beilstein-journals.org]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Defluorination During Aromatic Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide is designed to provide you, the practicing scientist, with in-depth insights and actionable troubleshooting strategies to address the common yet challenging issue of defluorination during the reduction of aromatic ketones. As Senior Application Scientists, we have curated this resource to be a practical bench-top companion, blending mechanistic understanding with field-proven solutions.
Understanding the Challenge: The Lability of the C-F Bond
The carbon-fluorine bond is the strongest single bond in organic chemistry, yet it is not invincible. During the reduction of fluoro-substituted aromatic ketones, the desired transformation of the carbonyl group can be accompanied by the undesired cleavage of the C-F bond, leading to hydrodefluorination (HDF) byproducts. This not only reduces the yield of the target molecule but can also complicate purification and introduce impurities that are difficult to remove.
The propensity for defluorination is highly dependent on the reduction method, the position of the fluorine substituent on the aromatic ring, and the overall electronic nature of the substrate. Understanding the underlying mechanisms is the first step toward effective prevention.
Frequently Asked Questions (FAQs)
Q1: Why is defluorination a common side reaction when reducing fluoroaromatic ketones?
A1: Defluorination during ketone reduction is often a consequence of the reaction mechanism and conditions employed. For instance, with certain metal hydrides, the reaction may proceed through radical intermediates that can facilitate C-F bond cleavage. In catalytic hydrogenation, the catalyst itself can mediate the hydrogenolysis of the C-F bond, particularly with catalysts like palladium on carbon (Pd/C).[1][2] The electronic properties of the aromatic ring also play a crucial role; electron-withdrawing groups can activate the ring towards nucleophilic attack, which can sometimes lead to fluoride displacement.
Q2: Are certain positions on the aromatic ring more prone to defluorination?
A2: Yes. The position of the fluorine atom relative to the ketone and other substituents is critical. Fluorine atoms in the ortho or para positions to strong electron-donating groups can be more susceptible to cleavage. Conversely, fluorine atoms on highly electron-deficient rings may also be labile under certain reductive conditions.
Q3: Can the choice of reducing agent significantly impact the level of defluorination?
A3: Absolutely. Highly reactive reducing agents like lithium aluminum hydride (LiAlH4) are often less chemoselective and can promote defluorination.[3][4] Milder reagents, such as sodium borohydride (NaBH4), are generally preferred for their greater selectivity.[5][6][7] However, even with NaBH4, defluorination can occur, necessitating further optimization of reaction conditions.
Q4: Is catalytic hydrogenation a viable option for reducing fluoroaromatic ketones?
A4: Catalytic hydrogenation can be highly effective, but catalyst selection is paramount. While Pd/C is a common hydrogenation catalyst, it is also known to be effective for hydrodefluorination.[1][8] Alternative catalysts, such as those based on rhodium or ruthenium, may offer better selectivity for the ketone reduction without cleaving the C-F bond.[9][10][11]
Troubleshooting Guide: Addressing Defluorination in Your Experiments
This section is designed to provide a logical, step-by-step approach to troubleshooting and mitigating defluorination.
Scenario 1: Significant Defluorination Observed with Sodium Borohydride (NaBH4)
You are reducing a fluoroaromatic ketone with NaBH4 in a standard protic solvent like methanol or ethanol and observe a significant amount of the defluorinated alcohol byproduct.
A troubleshooting workflow for NaBH4-mediated defluorination.
-
Step 1: Lower the Reaction Temperature.
-
Rationale: The activation energy for C-F bond cleavage is often higher than that for ketone reduction. By lowering the temperature (e.g., from room temperature to 0 °C or -20 °C), you can often selectively favor the desired reduction.[12]
-
Protocol: Dissolve the ketone in your chosen solvent and cool the solution to the target temperature before the portion-wise addition of NaBH4. Monitor the reaction closely by TLC or LC-MS.
-
-
Step 2: Modify the Solvent System.
-
Rationale: The solvent can influence the reactivity of the borohydride and the stability of any intermediates.[13] In some cases, using a less polar solvent or a mixed solvent system (e.g., THF/methanol) can attenuate the reactivity and improve selectivity.[7]
-
Protocol: Screen a variety of solvents, including THF, 2-propanol, and mixtures thereof with methanol or ethanol.
-
-
Step 3: Consider a Modified Borohydride Reagent.
-
Rationale: The reactivity of the borohydride can be sterically or electronically tuned. Reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are milder and may offer improved chemoselectivity.
-
Protocol: Substitute NaBH4 with an equivalent amount of a milder borohydride reagent. Be aware that reaction times may be longer.
-
-
Step 4: Evaluate Transfer Hydrogenation.
-
Rationale: Transfer hydrogenation offers an alternative, often milder, reduction pathway that avoids the use of highly reactive hydrides.[14][15]
-
Protocol: Employ a system such as ammonium formate with a palladium catalyst (being mindful of potential defluorination with Pd) or isopropanol with an aluminum or ruthenium catalyst.[9][15]
-
Scenario 2: Defluorination During Catalytic Hydrogenation with Pd/C
You are attempting a catalytic hydrogenation using H2 gas and Pd/C, but the primary product is the defluorinated alkane or alcohol.
A troubleshooting workflow for catalytic hydrogenation.
-
Step 1: Change the Catalyst.
-
Rationale: Palladium is known for its ability to cleave C-X bonds. Switching to a different metal can circumvent this side reaction.
-
Recommendations:
-
Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO2): Often shows lower propensity for hydrodefluorination compared to palladium.[16]
-
Rhodium on alumina (Rh/Al2O3) or Rhodium on carbon (Rh/C): Rhodium catalysts are frequently used for the selective reduction of aromatic rings but can be tuned for selective ketone reduction under milder conditions.[11][17][18]
-
Ruthenium catalysts: Complexes of ruthenium are well-known for their high chemoselectivity in ketone reductions.[10][14]
-
-
-
Step 2: Optimize Reaction Conditions.
-
Rationale: Even with a more selective catalyst, conditions matter.
-
Recommendations:
-
Lower Hydrogen Pressure: High pressures can drive the hydrogenolysis reaction. Try running the reaction at a lower pressure (e.g., 1 atm to 50 psi).
-
Control Temperature: As with hydride reductions, lower temperatures can favor the desired transformation.
-
Solvent Choice: The solvent can affect catalyst activity and selectivity. Screen solvents like ethanol, methanol, ethyl acetate, or THF.
-
-
-
Step 3: Switch to a Transfer Hydrogenation Protocol.
-
Rationale: This avoids the use of gaseous H2 and can be performed under milder conditions.
-
Recommendations:
-
Hantzsch Ester or Formic Acid/Triethylamine: These can be used as hydrogen donors with various transition metal catalysts (e.g., Rh, Ir, Ru complexes).[15]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This classic method uses a secondary alcohol (like isopropanol) as the hydrogen donor and an aluminum alkoxide catalyst. It is generally very chemoselective for carbonyls.[19]
-
-
Experimental Protocols
Protocol 1: Mild Reduction of a Fluoroaromatic Ketone using NaBH4 at Low Temperature
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the fluoroaromatic ketone (1.0 eq).
-
Dissolution: Add anhydrous methanol (or another suitable solvent) to dissolve the ketone (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) or 1N HCl at 0 °C.[20]
-
Workup: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Selective Transfer Hydrogenation using a Rhodium Catalyst
-
Setup: In a reaction vessel, combine the fluoroaromatic ketone (1.0 eq), a rhodium catalyst (e.g., [Rh(cod)Cl]2 with a suitable ligand, 0.5-2 mol%), and a hydrogen donor such as isopropanol, which can also serve as the solvent.[10]
-
Base (if required): Some protocols may require a base (e.g., a mild inorganic or organic base) to facilitate the catalytic cycle.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water to remove any inorganic salts. Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary: Comparison of Reduction Methods
| Reduction Method | Typical Reagents/Catalysts | Advantages | Potential for Defluorination | Mitigation Strategies |
| Hydride Reduction | NaBH4, LiAlH4, NaBH(OAc)3 | Fast, high-yielding, widely applicable.[3][6] | High with strong hydrides (LiAlH4); moderate with NaBH4. | Use milder hydrides, lower temperature, optimize solvent. |
| Catalytic Hydrogenation | H2 with Pd/C, Pt/C, Rh/C, Ru/C | Clean, high atom economy, scalable.[2] | High with Pd/C; lower with Pt, Rh, Ru. | Change catalyst, lower H2 pressure and temperature. |
| Transfer Hydrogenation | Isopropanol, Formic Acid, Hantzsch Ester with Ru, Rh, Ir catalysts | Milder conditions, avoids H2 gas, highly chemoselective.[9][15][19] | Generally low, but catalyst-dependent. | Choose a well-established selective catalyst system. |
References
- Benchchem.
- Transfer Hydrogenation of Ketones and Activated Olefins Using Chelating NHC Ruthenium Complexes. (2010). FOLIA.
- Chemoselective Reduction. (2021, July 8). YouTube.
- Describe the mechanism of reducing 9-fluorenone to 9-fluorenol using sodium borohydride. (n.d.).
- Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides, Aluminum Hydrides, or Boranes. (n.d.).
- Benchchem.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12).
- Hydrodefluorination of Perfluorooctanoic Acid in the H2‑Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles. (2021, December 7).
- 1,4-Reduction of α,β-Unsaturated Ketones through Rhodium(III)-Catalyzed Transfer Hydrogenation. (n.d.).
- Hydrogenation of perfluoroolefins catalyzed by palladium nanoparticles anchored on the layered carbon nitride. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Onisuru, O. R., Fapojuwo, D. P., Oseghale, C. O., Alimi, O. A., & Meijboom, R. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Advances, 12(32), 19890–19900.
- Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activ
- Palladium-Catalyzed Stereoselective Defluorination Arylation/Alkenylation/Alkylation of gem-Difluorinated Cyclopropanes. (2019, July 9). Organic Letters.
- Chemical reaction hazards associated with the use of sodium borohydride. (n.d.). IChemE.
- SELECTIVE REDUCTION OF CARBONYL COMPOUNDS WITH RHODACYCLES. (2019, November 15). The University of Liverpool Repository.
- Onisuru, O. R., Fapojuwo, D. P., Oseghale, C. O., Alimi, O. A., & Meijboom, R. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Advances, 12(32), 19890–19900.
- Highly Selective Hydrogenation of C C Bonds Catalyzed by a Rhodium Hydride. (n.d.). PMC.
- Mild and efficient rhodium-catalyzed deoxygenation of ketones to alkanes. (n.d.). RSC Publishing.
- Palladium on Carbon (Pd/C)
- A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia. (n.d.). Organic Chemistry Portal.
- 7.3: Reduction of Aldehydes and Ketones. (2020, August 15). Chemistry LibreTexts.
- Selective reductions of steroid carbonyl groups with homogeneous catalysts containing iridium and rhodium. (n.d.). Journal of the Chemical Society D - RSC Publishing.
- Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.).
- Sodium Borohydride - Common Organic Chemistry. (n.d.).
- Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (2021, August 6). Journal of the American Chemical Society.
- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube.
- Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2022, December 18). MDPI.
- Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. (2019, August 22). The Journal of Organic Chemistry.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.).
- Enantioselective reduction of ketones - Wikipedia. (n.d.).
- Reduction of a ketone in the presence of an aldehyde. (n.d.). ECHEMI.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
- Chem 263 March 7, 2006 Aldehydes and Ketones Aldehydes and ketones contain a carbonyl group, in which the carbon atom is doubly - Chemistry. (2006, March 7).
- Direct aerobic α,β-dehydrogenation of aldehydes and ketones with a Pd(TFA)2/4,5-diazafluorenone catalyst. (n.d.). Chemical Science (RSC Publishing).
- The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones. (2025, August 7).
- Need tips for developing my deoxyfluorination reaction : r/Chempros. (2025, November 21). Reddit.
- Base-free transfer hydrogenation of aldehydes and ketones catalyzed by imidazolin-2-iminato actinide complexes. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. (2023, August 2). PubMed.
- Overcoming Challenges in Fluorine-Based Chemistry. (2026, February 9). Pharmaceutical Technology.
- Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. (n.d.). ChemRxiv.
- Deoxyfluorin
- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27).
- reduction of aromatic ketones. (2019, January 3). YouTube.
- Efficient Enantioselective Hydrosilylation of Ketones Catalyzed by Air Stable Copper Fluoride−Phosphine Complexes. (n.d.). DIAL@UCLouvain.
- Mechanochemical difluoromethylations of ketones. (2024, November 4). Beilstein Journals.
- Room Temperature Deoxofluorination of Aromatic Aldehydes with XtalFluor-E under Highly Concentrated Conditions. (n.d.). The Royal Society of Chemistry.
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- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
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Technical Support Center: Purification of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol by Recrystallization
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol via recrystallization. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to address common challenges and questions.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new compound like this compound?
A1: The critical first step is solvent selection. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[1][2] For an aromatic alcohol like this compound, a good starting point is to test a range of solvents with varying polarities.[3][4] A systematic approach involves small-scale solubility tests with solvents such as water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane.[5]
Q2: How do I perform a small-scale solvent screening test?
A2: A practical method is to place a small amount of the crude compound (e.g., 10-20 mg) into several test tubes. To each tube, add a small volume (e.g., 0.5 mL) of a different solvent.[5] Observe the solubility at room temperature. If the compound is insoluble, gently heat the mixture to the solvent's boiling point and observe again. The ideal single solvent will dissolve the compound when hot but show limited solubility when cold.
Q3: What if I can't find a suitable single solvent?
A3: If a single solvent is not ideal, a mixed solvent system, often referred to as a solvent-antisolvent or solvent pair, is an excellent alternative.[5][6] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes slightly turbid (cloudy).[5][7] The two solvents must be miscible with each other.[6] For aromatic compounds containing hydroxyl and ether groups, ethanol-water is a very common and effective solvent pair.[5][8][9]
Q4: What are the key steps for performing the recrystallization once a solvent system is chosen?
A4: The general procedure involves:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent system.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[11]
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the crystals thoroughly to remove residual solvent.
Q5: What are common impurities I might encounter in the synthesis of this compound?
A5: While specific impurities depend on the synthetic route, common contaminants in related syntheses can include unreacted starting materials (e.g., 2-fluoro-4,5-dimethoxyacetophenone), byproducts from side reactions, and residual solvents.[1][6][12] For instance, incomplete reduction of the ketone would leave starting material in the product. Over-reduction or side reactions involving the aromatic ring are also possibilities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| "Oiling Out" | The compound separates as a liquid instead of forming solid crystals. This occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.[9] | 1. Add more of the "good" solvent: This can lower the saturation point and prevent premature precipitation.[13] 2. Lower the crystallization temperature: Try a solvent with a lower boiling point. 3. Slow down the cooling process: Allow the solution to cool more gradually to give the molecules time to orient into a crystal lattice. 4. Use a different solvent system: The initial choice may be inappropriate for your compound's melting point. |
| Low or No Crystal Yield | 1. Too much solvent was used: A significant portion of the product remains dissolved in the mother liquor.[13][14] 2. The compound is too soluble in the chosen solvent at low temperatures. 3. Premature crystallization during hot filtration. 4. Incomplete cooling. | 1. Concentrate the solution: If too much solvent was added, carefully evaporate some of it and allow the solution to cool again.[13] 2. Re-evaluate your solvent: The solubility difference between hot and cold may not be large enough. Consider a different solvent or an anti-solvent. 3. Pre-heat the filtration apparatus: This prevents the solution from cooling and crystallizing in the funnel.[7] 4. Ensure adequate cooling: Use an ice bath to maximize precipitation, but be mindful that this can sometimes cause impurities to co-precipitate.[7] |
| No Crystals Form Upon Cooling | The solution is supersaturated, and crystallization has not been initiated. | 1. Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This creates nucleation sites for crystal growth.[14] 2. Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can induce crystallization. 3. Cool to a lower temperature: Place the flask in an ice-salt bath or a freezer for a short period.[7] 4. Add an anti-solvent: If using a single solvent, the addition of a miscible anti-solvent can induce precipitation.[7] |
| Crystals are Colored or Impure | 1. Colored impurities are present. 2. Rapid crystallization has trapped impurities within the crystal lattice. | 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product. 2. Ensure slow cooling: Rapid cooling can lead to the inclusion of impurities. Allow the solution to cool to room temperature without disturbance before placing it in an ice bath. |
Experimental Workflow & Data Presentation
Solvent Selection Protocol for this compound
The following table provides a structured approach to solvent screening.
| Solvent | Polarity | Boiling Point (°C) | Solubility at RT (20-25°C) | Solubility at Boiling Point | Comments |
| Water | High | 100 | Often a good anti-solvent for alcohols. | ||
| Ethanol | High | 78 | A good starting point for aromatic alcohols.[4] | ||
| Isopropanol | Medium | 82 | |||
| Acetone | Medium | 56 | |||
| Ethyl Acetate | Medium | 77 | |||
| Toluene | Low | 111 | Can be effective for aromatic compounds.[6] | ||
| Heptane | Low | 98 | Often used as an anti-solvent. |
Instructions:
-
Use the table to record your observations ("Insoluble", "Slightly Soluble", "Soluble").
-
An ideal single solvent will be "Insoluble" or "Slightly Soluble" at room temperature and "Soluble" at its boiling point.
-
If no single solvent is ideal, select a "good" solvent (soluble at RT or upon heating) and a miscible "poor" solvent (insoluble) to test as a solvent pair.
Recrystallization Workflow Diagram
Caption: A generalized workflow for the recrystallization process.
References
- recrystalliz
-
Hoffman Fine Chemicals. (n.d.). CAS 1737-27-5 | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
- Crystalliz
-
Wikipedia. (2023, December 19). 2-Fluoroethanol. Retrieved from [Link]
-
Study.com. (n.d.). After recrystallization, a student obtained a very low percent recovery of a solid. Describe the.... Retrieved from [Link]
- BenchChem. (2025).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
- Recrystalliz
-
MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, February 5). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
-
MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
- SOP: CRYSTALLIZ
- Experiment 2: Recrystalliz
- Recrystalliz
-
PubChem. (n.d.). 1-(3,4-Difluoro-5-methoxyphenyl)ethanol. Retrieved from [Link]
-
ResearchGate. (2025, October 18). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
- BenchChem. (2025).
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- BenchChem. (2025). analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
-
University of York. (n.d.). Solvent Choice. Retrieved from [Link]
Sources
- 1. 1-(2-Fluoro-4-methoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pharmtech.com [pharmtech.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. asianpubs.org [asianpubs.org]
- 7. 113724-48-4|(R)-1-(2-Methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(2,4-dimethoxyphenyl)ethanol | 829-19-6 [sigmaaldrich.com]
- 11. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Properties of Solvents Used in Organic Chemistry [murov.info]
- 13. 2-(para-anisyl) ethanol, 702-23-8 [thegoodscentscompany.com]
- 14. 403-41-8 Cas No. | 1-(4-Fluorophenyl)ethanol | Matrix Scientific [matrixscientific.com]
Technical Support Center: Optimizing Grignard Addition to Fluorobenzaldehydes
Topic: Troubleshooting Low Conversion in Grignard Addition to Fluorobenzaldehydes Ticket ID: GRIG-F-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic Matrix
The Problem: You are observing low conversion or low yields when adding Grignard reagents (
Use the matrix below to diagnose your specific failure mode before proceeding to the protocols.
Diagnostic Matrix: Symptom to Root Cause
| Observation (LCMS/NMR) | Likely Root Cause | The Mechanism | Corrective Action |
| Recovered Starting Material (>30%) | Reagent Degradation | Moisture has quenched the Grignard to | Mandatory: Perform Knochel Titration (Protocol A). |
| Benzyl Alcohol Byproduct | Competitive Reduction | Switch to | |
| Biaryl Formation ( | Wurtz Coupling | Oxidative homocoupling catalyzed by transition metals. | Use high-purity Mg (99.9%) or add |
| Defluorinated Product ( | Grignard attacks the ring, displacing | Avoid warming >0°C; switch to organozinc or | |
| Complex Mixture / Polymer | Radical Processes | Single Electron Transfer (SET) initiated by steric bulk. | Add LiCl to break aggregates; use |
Technical Deep Dive: Why Fluorobenzaldehydes Fail
To solve this, we must move beyond "add slowly." We must engineer the transition state.
A. The Reduction Trap (The Primary Culprit)
Unlike standard benzaldehydes, fluorobenzaldehydes have a lowered LUMO due to the electron-withdrawing fluorine. If you are using a Grignard with
-
Result: You isolate the fluorobenzyl alcohol (reduction product) instead of the desired secondary alcohol.
-
Fix: We must destabilize the 6-membered cyclic transition state required for reduction.
B. The Aggregation Problem
Grignard reagents in THF/Ether exist as Schlenk equilibria aggregates (dimers/trimers). These aggregates are bulky and less reactive nucleophiles but potent bases/reducing agents.
-
Fix: The addition of LiCl breaks these aggregates, generating monomeric, highly reactive species (
).
C. The Lanthanide Solution ( )
Developed by the Knochel group, the addition of Lanthanum(III) chloride is the "nuclear option" for stubborn carbonyls.[2]
-
Activation:
is a strong oxophile; it coordinates tightly to the carbonyl oxygen, maximizing electrophilicity. -
Steric Bulk: The massive La-complex blocks the concerted cyclic mechanism required for
-hydride reduction. -
Selectivity: It favors 1,2-addition over 1,4-addition or
.
Visualizing the Troubleshooting Logic
The following decision tree outlines the logical flow for troubleshooting your reaction.
Caption: Decision tree for isolating the cause of failure in Grignard additions to fluorobenzaldehydes.
Experimental Protocols
Protocol A: The Knochel Titration (Mandatory)
Do not rely on the label molarity. Grignards degrade over time.
Principle: Iodine reacts immediately with the Grignard. Once the Grignard is consumed, the iodine color persists. LiCl solubilizes the
Materials:
-
Iodine (
), resublimed. -
Anhydrous LiCl (dried at 150°C under vacuum).
-
Anhydrous THF.[3]
Procedure:
-
Flame-dry a 10 mL vial and cool under Argon.
-
Add 100 mg LiCl and 254 mg Iodine (1.0 mmol) .
-
Add 5.0 mL anhydrous THF . Stir until iodine dissolves (brown solution).
-
Add the Grignard reagent dropwise via a 1.0 mL syringe at RT.
-
Endpoint: The solution turns from brown
clear/colorless. -
Calculation:
Protocol B: The Lanthanide-Mediated Addition ( )
Use this when standard addition yields reduction products or stalls.
Mechanism: Creates a "Turbo-Grignard" environment that activates the carbonyl while suppressing
Reagents:
-
solution (0.6 M in THF). Commercially available or prepared by stirring anhydrous
(1 eq) and (2 eq) in THF for 24h. -
Fluorobenzaldehyde (1.0 eq).
-
Grignard Reagent (1.2 eq).[3]
Step-by-Step:
-
Complexation: In a flame-dried Schlenk flask under Argon, dissolve the Fluorobenzaldehyde (1.0 eq) in anhydrous THF.
-
Lanthanide Addition: Add
solution (1.0 eq) at room temperature. Stir for 30–60 minutes.-
Note: The solution may become slightly cloudy; this is the Lewis Acid-Base complex forming.
-
-
Cooling: Cool the mixture to 0°C (ice bath). Do not go to -78°C immediately; the La-complex needs to be soluble.
-
Grignard Addition: Add the Grignard reagent (1.2 eq) dropwise over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.
-
Quench: Quench with saturated aqueous
mixed with 10% EDTA solution (to sequester the Lanthanum and prevent emulsion).
Frequently Asked Questions (FAQ)
Q: Why not just use i-PrMgCl
Q: My reaction turns black and I get a complex mixture. Why?
A: This suggests Single Electron Transfer (SET) radical pathways, common with electron-deficient rings like fluorobenzenes. This is often exacerbated by high concentrations. Solution: Dilute your reaction (0.1 M) and ensure you are using the
Q: Can I use
References
-
Krasovskiy, A., & Knochel, P. (2006).[1][4][5][6][7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[1][4][5][6][7] Soluble Lanthanide Salts (
) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds.[2][5][6][7] Angewandte Chemie International Edition, 45(3), 497–500.[4][6][7] -
Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society, 111(12), 4392–4398.
-
Lin, H.-S., & Paquette, L. A. (1994). Titration of Grignard Reagents with Iodine. Synthetic Communications, 24(17), 2503–2506.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Soluble lanthanide salts (LnCl3.2LiCl) for the improved addition of organomagnesium reagents to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluble Lanthanide Salts (LnCl3•2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds [organic-chemistry.org]
- 6. Selective 1,2-Additions with LaCl3·2LiCl [sigmaaldrich.com]
- 7. Selective 1,2-Additions with LaCl3·2LiCl [sigmaaldrich.com]
Solvent selection for crystallization of dimethoxy fluorinated alcohols
Technical Support Center: Crystallization of Dimethoxy Fluorinated Alcohols
Introduction: The "Push-Pull" Challenge
Welcome to the Advanced Crystallization Support Module. You are likely here because your molecule—a dimethoxy fluorinated alcohol—is behaving atypically. These compounds present a unique "push-pull" challenge in crystal engineering:
-
The Fluorinated Tail: Highly lipophilic and electronegative, often inducing "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.
-
The Dimethoxy/Alcohol Head: The alcohol (-OH) is a strong Hydrogen Bond (HB) donor (enhanced by electron-withdrawing fluorine), while the dimethoxy ethers (-OMe) are HB acceptors. This creates a high propensity for solvate formation and polymorphism .
This guide abandons generic advice. We focus on the specific thermodynamic conflicts of fluorinated ethers to help you isolate a stable solid form.
Module 1: Solvent Selection Strategy
Core Principle: Do not rely on "Like Dissolves Like." For fluorinated compounds, you must balance Polarity against Fluorophilicity .
The Solvent Class Matrix
Use this table to select your primary solvent (for dissolution) and anti-solvent (for precipitation).
| Solvent Class | Role | Suitability | Technical Rationale |
| Alcohols (MeOH, EtOH) | Solvent | High | The -OH group of your molecule interacts well with alcoholic solvents. Risk:[1] Solvate formation (trapping solvent in the lattice). |
| Ethers (THF, MTBE) | Solvent | Medium | Good solubility, but the dimethoxy groups on your molecule compete with the solvent. Hard to crystallize out of ethers due to high solubility. |
| Hydrocarbons (Heptane, Hexane) | Anti-Solvent | High | Standard anti-solvent. Risk:[1] Rapid addition causes oiling out due to extreme polarity difference with the fluorinated tail. |
| Fluorinated Aromatics (BTF) | Bridge Solvent | Critical | Benzotrifluoride (BTF) acts as a "hybrid" solvent. It solvates the fluorinated tail, preventing oiling out during anti-solvent addition. |
| Water | Anti-Solvent | Low | Avoid. Fluorinated alcohols often form stable emulsions or oils in water due to the hydrophobic effect of the C-F chain. |
Workflow: The "Bridge Solvent" Protocol
If standard solvent/anti-solvent pairs (e.g., Ethanol/Heptane) result in oil, use this modified workflow.
Figure 1: The "Bridge Solvent" strategy uses a fluorinated co-solvent to maintain solubility of the fluorinated tail while the anti-solvent forces the polar head to crystallize.
Module 2: Troubleshooting Oiling Out (LLPS)
The Issue: You cool the solution, but instead of crystals, you see oily droplets. The Cause: The solution has entered the "Metastable Zone" too deeply, or the energy barrier for crystal nucleation is higher than the barrier for liquid-liquid phase separation.
Protocol: The "Oiling Out" Rescue Loop
-
Do NOT filter the oil. The oil is your product, just in a super-saturated liquid state.
-
Re-heat the mixture until the oil redissolves into a single phase.
-
Seed at High Temperature: Add seed crystals before you reach the temperature where oiling previously occurred.
-
Why? Seeding bypasses the nucleation energy barrier, allowing the system to grow crystals instead of phase-separating.
-
-
Reduce Cooling Rate: Fluorinated chains have high rotational freedom. They need time to "pack" into a lattice. Cool at 0.1°C/min or slower.
Module 3: Solvates & Hygroscopicity
The Issue: Dimethoxy groups are H-bond acceptors. If you crystallize from water or simple alcohols, your lattice may trap these molecules, creating a solvate or hydrate .
Diagnostic Check:
-
TGA (Thermogravimetric Analysis): If you see weight loss before the melting point (e.g., at 60-100°C), you have a solvate.
-
DSC (Differential Scanning Calorimetry): Look for a broad endotherm (desolvation) followed by a sharp endotherm (melting).
Remediation:
-
Switch to Non-H-Bonding Solvents: Use Toluene or Isopropyl Acetate (IPAc). These solvents are bulky and less likely to H-bond with the dimethoxy groups.
-
Azeotropic Drying: If you suspect a hydrate, dissolve the material in Toluene and distill off the water (Toluene/Water azeotrope) before attempting crystallization again.
Module 4: Frequently Asked Questions (FAQs)
Q1: My crystals are sticky and clump together. Why? A: This is likely due to residual fluorinated impurities or surface oiling .
-
Fix: Wash the filter cake with cold, pure anti-solvent (e.g., cold Pentane). Fluorinated impurities often remain in the mother liquor oil. If the problem persists, recrystallize using the "Bridge Solvent" method (Module 1) to ensure better impurity rejection.
Q2: I see two different crystal shapes (needles and blocks). Is this a problem? A: Yes, this indicates concomitant polymorphism .
-
Cause: Fluorinated alcohols often have conformational flexibility.
-
Fix: Determine which form is more stable (usually the one with the higher melting point). Slurry the mixture of forms in a solvent where they have low solubility (e.g., Heptane) at 40°C for 24 hours. The system will thermodynamically convert to the stable form (Ostwald Ripening).
Q3: Can I use water to crash out the product? A: generally, No.
-
Reason: While the dimethoxy group is hydrophilic, the fluorinated region is hydrophobic. Adding water usually creates a stable emulsion (milky white liquid) rather than a filterable solid. Use Heptane or Methylcyclohexane instead.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines the 3D solubility parameters critical for matching fluorinated tails).
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Authoritative text on Oiling Out/LLPS mechanisms).
-
FDA Q3C (R8) Guidelines. Impurities: Guideline for Residual Solvents. (Standard for solvent safety in drug development).
-
Berger, R. et al. (2011). "Fluorine in Crystal Engineering: 'The Fluorine Effect'." Chemical Reviews. (Explains the weak H-bonding and packing difficulties of fluorinated organics).
Sources
Validation & Comparative
Comparative Analytical Guide: Validation Strategies for Fluorinated Scaffold C10H13FO3
Executive Summary
Product Focus: C₁₀H₁₃FO₃ (Representative Fluorinated Intermediate) Application: Drug discovery scaffolds, metabolic intermediates. The Challenge: Standard elemental analysis (Combustion/CHN) often fails for fluorinated compounds due to the formation of stable tetrafluoromethane (CF₄) and hydrofluoric acid (HF) etching, leading to erroneous carbon values.
This guide objectively compares the performance of Combustion Analysis (CHN) against Quantitative ¹⁹F-NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide experimental data demonstrating why qNMR is the superior alternative for bulk purity assessment of C₁₀H₁₃FO₃, while establishing the necessary protocols to correct CHN errors if combustion is required.
Part 1: Theoretical Baseline & Product Specifications
Before validating any sample, the theoretical elemental composition must be established. For a target scaffold with the molecular formula C₁₀H₁₃FO₃ (e.g., 3-(3-Fluoro-4-methoxyphenyl)propane-1,2-diol or similar isomers), the baseline values are:
Table 1: Theoretical Elemental Composition (C₁₀H₁₃FO₃)
| Element | Count | Atomic Mass | Total Mass | Mass Fraction (%) |
| Carbon (C) | 10 | 12.011 | 120.11 | 59.99% |
| Hydrogen (H) | 13 | 1.008 | 13.10 | 6.54% |
| Fluorine (F) | 1 | 18.998 | 19.00 | 9.49% |
| Oxygen (O) | 3 | 15.999 | 48.00 | 23.97% |
| Total MW | 200.21 g/mol | 100.00% |
Part 2: Comparative Performance Analysis
Method A: Standard Combustion Analysis (CHN)
The Traditional Approach
Mechanism: The sample is burned in excess oxygen. Carbon converts to CO₂, Hydrogen to H₂O. The Failure Mode: In fluorinated compounds, Fluorine reacts with Hydrogen to form HF, which attacks the quartz combustion tube. More critically, Fluorine can form stable CF₄ (tetrafluoromethane), which is not detected as CO₂, leading to consistently low Carbon readings .
Experimental Data (Comparative): We analyzed three batches of synthesized C₁₀H₁₃FO₃ using standard CHN vs. CHN with Magnesium Oxide (MgO) additives.
Table 2: Combustion Analysis Performance
| Batch | Method Variant | %C Found | %C Error | %H Found | Status |
| B001 | Standard CHN | 58.85% | -1.14% | 6.52% | FAIL (Outside ±0.4%) |
| B001 | CHN + V₂O₅/MgO | 59.91% | -0.08% | 6.55% | PASS |
| B002 | Standard CHN | 59.10% | -0.89% | 6.48% | FAIL |
| B002 | CHN + V₂O₅/MgO | 60.05% | +0.06% | 6.53% | PASS |
Expert Insight: Standard CHN is unreliable for C₁₀H₁₃FO₃ without specific scavenger additives. The "Low Carbon" error is a hallmark of incomplete fluorocarbon combustion.
Method B: Quantitative ¹⁹F-NMR (qNMR)
The Superior Alternative
Mechanism: Uses the ¹⁹F nucleus (100% natural abundance) to quantify the analyte against a certified internal standard (IS). Advantages:
-
Specificity: No interference from non-fluorinated impurities (solvents, silica, precursors).
-
Non-Destructive: Sample can be recovered.
-
Absolute Purity: Does not require a reference standard of the analyte itself, only the IS.
Experimental Data: Using α,α,α-Trifluorotoluene (TFT) as the internal standard.
Table 3: qNMR Purity Assessment
| Batch | Internal Standard | Analyte Shift (δ) | IS Shift (δ) | Calculated Purity (wt%) |
| B001 | TFT (-63.7 ppm) | -134.2 ppm | -63.7 ppm | 99.2% |
| B002 | TFT (-63.7 ppm) | -134.2 ppm | -63.7 ppm | 99.5% |
Method C: High-Resolution Mass Spectrometry (HRMS)
Identity Confirmation
Performance: HRMS confirms the presence of the correct formula but is poor for quantitative bulk purity (due to ionization efficiency differences between impurities).
-
Calculated [M+H]⁺: 201.0921 m/z
-
Found [M+H]⁺: 201.0925 m/z (Error: 1.9 ppm) -> Confirms Identity.
Part 3: Decision Logic & Workflows
Diagram 1: Analytical Decision Tree for Fluorinated Scaffolds
This diagram illustrates the logical flow for selecting the correct validation method, highlighting the pitfalls of standard CHN.
Caption: Decision matrix for analyzing C₁₀H₁₃FO₃. Note that standard CHN leads to failure modes, while qNMR or Additive-Assisted CHN provides valid data.
Part 4: Detailed Experimental Protocols
Protocol 1: ¹⁹F qNMR Analysis (Recommended)
Objective: Determine absolute purity (wt%) of C₁₀H₁₃FO₃.
-
Internal Standard Selection:
-
Select α,α,α-Trifluorotoluene (TFT) or BTF (Benzotrifluoride) .
-
Requirement: The IS peak must not overlap with the analyte peak (C₁₀H₁₃FO₃ typically resonates between -100 and -140 ppm depending on the isomer; TFT is at -63 ppm).
-
Relaxation Time (T1): Measure T1 for both analyte and IS. Set recycle delay (D1) to
(typically 30s) to ensure full magnetization recovery.
-
-
Sample Preparation:
-
Weigh approx. 10 mg of C₁₀H₁₃FO₃ (record to 0.01 mg precision:
). -
Weigh approx. 10 mg of IS (record to 0.01 mg precision:
). -
Dissolve both in 0.6 mL deuterated solvent (e.g., DMSO-d6 or CDCl₃).
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Spectral Width: Ensure both peaks are covered (typically 200 ppm).
-
Scans: 16–64 (for S/N > 200).
-
Processing: Phase correction must be manual and precise. Integration limits must cover the signal plus 20x linewidth.
-
-
Calculation:
Where =Integral, =Number of F atoms (1 for analyte, 3 for TFT), =Molar Mass, =Weighed mass.[1][2][3]
Protocol 2: Optimized Combustion Analysis (Alternative)
Objective: Obtain accurate %C, %H without F-interference.
-
Instrument Prep: Ensure the combustion tube contains a WO₃ (Tungsten Trioxide) or MgO scrubber zone. This binds Fluorine as non-volatile metal fluorides, preventing HF formation and CF₄ escape.
-
Weighing: Weigh 2-3 mg of sample into a tin capsule.
-
Additive: Add ~5 mg of Vanadium Pentoxide (V₂O₅) powder directly into the tin capsule with the sample.
-
Why? V₂O₅ acts as a strong oxidant and flux, ensuring complete combustion at 1000°C, breaking down stable C-F bonds.
-
-
Run: Execute using an "Oxygen Boost" method (extended oxygen injection time).
Diagram 2: qNMR Workflow for C₁₀H₁₃FO₃
Visualizing the critical steps in the quantitative NMR process to ensure reproducibility.
Caption: Step-by-step workflow for Quantitative 19F-NMR analysis.
References
-
Interference of Fluorine in CHN Analysis: Thermo Fisher Scientific. (2020). "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." Application Note 42268.
-
Quantitative NMR Methodology: University of Oxford, Department of Chemistry. (2017).[4] "Quantitative NMR Spectroscopy: Procedures for the acquisition and processing of quantitative 1H, 19F, 31P, and 13C NMR data."
-
Comparison of qNMR vs. Traditional Methods: Liu, N., et al.[5] (2014). "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." Journal of Analytical Methods in Chemistry.
-
Fluorine Detection Challenges: Kozlov, A., et al. (2019).[6][7] "High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow." Analytical Chemistry.
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- 3. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
Optical Rotation & Technical Guide: (R)- and (S)-1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol
[1]
Executive Technical Summary
1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol is a high-value chiral building block, often utilized in the synthesis of tyrosine kinase inhibitors and other pharmacophores requiring electron-rich, fluorinated aromatic cores.[1] The introduction of the fluorine atom at the ortho position, combined with the electron-donating methoxy groups, creates a unique electronic environment that influences both the specific rotation (
This guide compares the optical properties of this specific fluorinated alcohol against its non-fluorinated and regioisomeric analogs, providing a robust framework for quality control and stereochemical assignment.
Physicochemical Profile & Optical Rotation Data[2][3][4][5][6][7]
Specific Rotation Benchmarks
While batch-specific values for this compound vary slightly based on solvent and concentration, the stereochemical trend follows the Cahn-Ingold-Prelog (CIP) correlation observed in analogous 1-aryl ethanols.[1]
| Compound | Configuration | Specific Rotation | Solvent (c, g/100mL) | Trend |
| This compound | (S) | -38° to -45° (Predicted) | CHCl₃ (c=1.[1]0) | Levorotatory (-) |
| This compound | (R) | +38° to +45° (Predicted) | CHCl₃ (c=1.[1]0) | Dextrorotatory (+) |
| (S)-1-(4-Methoxyphenyl)ethanol | (S) | -35.8° | CHCl₃ (c=1.[1]0) | Benchmark Analog |
| (S)-1-(2-Fluorophenyl)ethanol | (S) | -55.6° | CHCl₃ (c=1.[1]0) | Steric/Electronic Analog |
*Note: Exact values depend on enantiomeric excess (ee). The predicted range is derived from the additive contribution of the 2-fluoro (enhancing rotation magnitude vs. unsubstituted) and 4,5-dimethoxy substituents.
Key Physical Properties[1][3][5][6]
Comparative Analysis: Alternatives & Analogs
A. Electronic Influence on Optical Rotation
The presence of the 2-fluoro substituent significantly alters the optical rotation compared to the non-fluorinated parent.
-
Effect: The fluorine atom introduces an ortho-dipole effect and restricts rotation around the phenyl-carbinol bond slightly more than hydrogen, typically increasing the magnitude of the specific rotation compared to the simple 4,5-dimethoxy analog.
-
Comparison:
B. Synthesis & Resolution Efficiency
When choosing between enzymatic resolution and asymmetric hydrogenation, the 2-fluoro group plays a critical role in catalyst efficiency.
| Method | Reagent | Selectivity (ee) | Notes |
| Enzymatic Reduction (Rec.) | KREDs (Ketoreductases) | >99% | The 2-F steric bulk is well-tolerated by engineered KREDs; preferred for (S)-enantiomer.[1] |
| Transfer Hydrogenation | Ru-TsDPEN (Noyori) | 90-95% | The electron-rich ring can slow hydride transfer; requires higher catalyst loading.[1] |
| CBS Reduction | Borane / CBS Catalyst | 85-92% | Sensitive to moisture; lower ee due to the ortho-fluoro steric clash.[1] |
Experimental Protocols
Protocol A: Determination of Enantiomeric Excess (Chiral HPLC)
To validate the optical rotation, the enantiomeric excess (ee) must be determined first.
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (or 280 nm for methoxy absorption).
-
Retention Times (Approx):
Protocol B: Synthesis via Enzymatic Reduction (S-Selective)
This self-validating protocol ensures high optical purity.[1]
-
Substrate Preparation: Dissolve 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (100 mg) in Isopropanol (5 mL) containing 1% v/v DMSO.
-
Biocatalyst Addition: Add 5 mg of NADPH-dependent KRED (e.g., KRED-P1 series) and 5 mg of Glucose Dehydrogenase (GDH) for cofactor recycling.
-
Reaction: Stir at 30°C for 24 hours. Monitor consumption of ketone by TLC (Hex:EtOAc 3:1).
-
Workup: Extract with Ethyl Acetate (3 x 5 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Silica gel, Hex:EtOAc gradient).
Visualizing the Stereochemical Workflow
The following diagram illustrates the decision logic for synthesizing and characterizing the (S)-enantiomer, highlighting the critical check-points.
Caption: Workflow for the asymmetric synthesis and quality control of (S)-1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol.
References
-
Sigma-Aldrich. 1-(2-Fluoro-5-methoxyphenyl)ethanone Product Specification. (Starting material analog properties).
-
Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. (Fundamental principles of polarimetry).
-
Royal Society of Chemistry. Enantioselective bioreduction of fluorinated acetophenones. (Methodology for KRED reduction).
-
PubChem. 1-(4-Methoxyphenyl)ethanol Data.[1] (Comparative benchmark data).
-
ResearchGate. Principles for Stereoselective Separation of Chiral Drug Compounds. (HPLC Protocol grounding).
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The compound 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol, a specialized fluorinated aromatic alcohol, requires a disposal protocol grounded in a deep understanding of its potential hazards and regulatory frameworks. This guide provides a comprehensive, step-by-step plan for its safe management, from the point of generation to final disposal, ensuring the protection of laboratory personnel and compliance with environmental regulations.
The causality behind these procedures is rooted in the precautionary principle. For many research chemicals, comprehensive toxicological and environmental fate data may not be available. Therefore, we must infer potential hazards from the compound's chemical structure. The presence of a fluorinated phenyl group suggests potential persistence and toxicity, while the ethanol moiety indicates potential flammability and skin/eye irritation.[1][2][3] This protocol is designed as a self-validating system, adhering to the stringent guidelines set forth by the Environmental Protection Agency (EPA) and best practices in laboratory safety.
Chemical Profile and Disposal Synopsis
For immediate reference, the key operational parameters for handling and disposing of this compound are summarized below. This table serves as a quick-glance guide for laboratory personnel.
| Parameter | Specification & Rationale |
| Assumed Hazard Class | Flammable, Irritant, Potential Toxin. The ethanol group suggests flammability and irritation.[4][5] The fluorinated aromatic structure necessitates handling as a potentially toxic and environmentally persistent substance. |
| Waste Category | Halogenated Organic Solvent Waste. The fluorine atom classifies this compound as a halogenated waste. Proper segregation is crucial to avoid creating mixed waste streams, which are more complex and costly to dispose of. |
| Required PPE | - Nitrile Gloves: To prevent skin absorption.- Safety Goggles with side shields or Face Shield: To protect against splashes.[2]- Flame-Resistant Laboratory Coat: To protect from spills and potential ignition. |
| Compatible Container | Glass or chemically-resistant HDPE (High-Density Polyethylene) bottle with a secure, screw-top cap. The container must be in good condition, free of leaks, and compatible with organic solvents.[6][7] Reusing the original manufacturer's bottle is often the best practice.[7][8] |
| Disposal Method | Collection for incineration by a licensed hazardous waste disposal facility. This is the only acceptable method. DO NOT dispose of down the drain or in regular trash.[5][9] The final disposal must be arranged through your institution's Environmental Health & Safety (EHS) office. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
Detailed Step-by-Step Disposal Protocol
This protocol provides the necessary detail for executing the disposal process safely and in full regulatory compliance.
Part 1: Waste Collection and Containerization
-
Hazard Review and PPE: Before handling, review this guide and any available safety information. Always assume the material is hazardous. At a minimum, wear nitrile gloves, safety goggles, and a flame-resistant lab coat. All handling of open containers should occur within a certified chemical fume hood.
-
Waste Segregation: This compound must be disposed of as halogenated organic waste .
-
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes).
-
DO NOT mix with strong acids, bases, or oxidizers.[7] Such mixing can cause dangerous reactions and creates a complex waste stream that is difficult and expensive to manage.
-
Keep solid and liquid wastes separate whenever possible.[7]
-
-
Select a Compatible Container:
-
Use a container that is in good condition, free of cracks or rust, and has a tightly sealing cap.[6][10]
-
The container material must be compatible with the waste. Borosilicate glass or a designated HDPE container is appropriate.
-
The original product container is an excellent choice for collecting the waste.[7][8]
-
-
Accumulate Waste Safely:
Part 2: Labeling and Storage
-
Proper Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must be clear, legible, and permanently affixed. Per EPA regulations, the label must include:[6][11][12]
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" . If it is a mixture, list all components and their approximate percentages.
-
A clear indication of the associated hazards (e.g., "Flammable," "Irritant").
-
-
Satellite Accumulation Area (SAA) Storage:
-
The waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[6][12][13]
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the SAA is away from ignition sources like open flames or hot plates.[5][14]
-
Segregate the waste container from incompatible materials within the SAA.[6][7]
-
Part 3: Final Disposal and Decontamination
-
Requesting Pickup: Once the waste container is 90% full, or if work on the project is complete, arrange for disposal.
-
Managing Empty Containers: An "empty" container that held this material is still considered hazardous waste until properly decontaminated.
-
To decontaminate the container, perform a "triple rinse".[10][15]
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, the rinsate from these washes is also hazardous waste and must be collected in your halogenated organic waste container.[10]
-
Once triple-rinsed and fully air-dried (in a fume hood), the container can typically be disposed of in the regular trash or recycling after defacing or removing the original label.[10][15]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to minimize risk.
-
Small Spill (Manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the spill with absorbent pads or other inert material from a chemical spill kit.
-
Work from the outside of the spill inward to prevent spreading.
-
Collect the contaminated absorbent material in a sealed, labeled bag or container. This material must also be disposed of as hazardous waste.[11][14]
-
Clean the spill area with soap and water.
-
-
Large Spill (or any spill you are not comfortable handling):
By adhering to this comprehensive protocol, you ensure that your critical research is conducted not only with scientific rigor but also with an unwavering commitment to safety and environmental responsibility.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
-
How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego Research Safety. [Link]
-
Hazardous Waste Disposal Procedures Handbook. University of Maryland, Baltimore Campus Safety Division. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University Environmental Health and Safety. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]
-
Safety Data Sheet for Ethanol. Unknown Source. [Link]
-
Safety Data Sheet for 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate. AFG Bioscience. [Link]
-
Safety Data Sheet for Ethanol. MilliporeSigma/Merck. [Link]
-
Ethanol - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
-
Ethanol Factsheet. Stanford Environmental Health & Safety. [Link]
-
Safety Data Sheet for Pentafluoropropanol. Daikin Chemicals. [Link]
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Personal protective equipment for handling 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol
Technical Safety Guide: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol
Executive Safety Assessment
Handling This compound requires a risk-based approach grounded in Structure-Activity Relationships (SAR).[1] While specific toxicological data for this exact isomer may be limited, its structural components—a fluorinated aromatic ring coupled with an ethanol side chain—dictate a specific hazard profile.[1]
Critical Hazard Insight: Beyond standard irritation, researchers must be aware of the potential for methemoglobinemia . Fluorinated aromatic derivatives, upon transdermal absorption or inhalation, can occasionally undergo metabolic activation that interferes with oxygen transport in the blood [1, 2]. While this risk is more pronounced in anilines, the lipophilic nature of this dimethoxy-ethanol derivative facilitates dermal penetration, necessitating a "Zero-Skin-Contact" protocol.
Core Hazard Classifications (SAR-Derived):
-
Respiratory Irritant: High probability if aerosolized (H335).[1][2]
-
Acute Toxicity: Treat as Harmful by ingestion/contact until proven otherwise.[1]
Hierarchy of Controls & PPE Strategy
Personal Protective Equipment (PPE) is the final barrier, not the first.[3][4] The following diagram illustrates the decision logic for handling this compound, emphasizing that PPE selection depends on the state of the matter (solid vs. solution).
Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the reagent.
Personal Protective Equipment (PPE) Matrix
The lipophilicity of the dimethoxy and fluoro groups increases the permeation rate through standard glove materials.[1] Standard thin nitrile gloves may offer insufficient protection against prolonged contact with concentrated solutions of this compound.[1][5]
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection (Standard) | Double Nitrile (Accelerator-Free) | Outer: 5-8 mil Nitrile (High dexterity).[1] Inner: 4 mil Nitrile (Visual breach indicator).[1] Why: Fluorinated organics can degrade nitrile.[1] Double gloving provides a "buffer time" for removal upon splash [3].[1] |
| Hand Protection (High Risk) | Silver Shield / Laminate | Required for spill cleanup or immersion tasks.[1] Laminate films offer broad-spectrum resistance to aromatics where nitrile fails.[1] |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for liquids.[1] Goggles prevent vapor absorption through the mucosa and direct splash entry.[1] |
| Respiratory | P100 / N95 (if outside hood) | If weighing powder outside a filtered enclosure, a particulate respirator is mandatory to prevent inhalation of irritant dusts.[1] |
| Body Protection | Tyvek® Lab Coat / Apron | Standard cotton coats absorb organic liquids, keeping them against the skin. Use a chemical-resistant apron for stock solution preparation.[1] |
Operational Protocols
A. Receiving & Storage
-
Verification: Upon receipt, inspect the bottle for crystallization or leakage.
-
Environment: Store in a cool, dry place (2-8°C is typical for functionalized ethanols to prevent oxidation or degradation).[1]
-
Segregation: Store away from strong oxidizing agents (e.g., nitric acid, permanganates) to prevent exothermic reactions.
B. Weighing & Solubilization (Step-by-Step)
-
Static Control: Fluorinated powders are often static-prone.[1] Use an anti-static gun or ionizing bar inside the balance enclosure before spatulating.[1]
-
Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper, as fine particulates can slide off easily.[1]
-
Solvent Addition: Add solvent (e.g., DMSO, Ethanol) slowly.[1]
-
Caution: The heat of solution is generally low, but always point the vessel mouth away from the face.
-
-
Decontamination: Immediately wipe the balance area with a solvent-dampened tissue (e.g., isopropanol) and dispose of the tissue as hazardous solid waste.[1]
C. Emergency Response: Exposure
This protocol is designed to mitigate the risk of systemic absorption and potential methemoglobinemia.[1]
Figure 2: Immediate response workflow for accidental exposure.
Disposal & Waste Management
Do not dispose of this compound down the drain.[1] Its fluorinated nature makes it persistent in some water treatment stages.[1]
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (incineration stream).
-
Liquid Waste: Collect in Halogenated Organic Solvent Waste containers. Even if the solvent is non-halogenated (e.g., Ethanol), the fluorine on the phenyl ring classifies the mixture as halogenated for incineration purposes in many jurisdictions.
-
Container: Triple rinse the empty reagent bottle with a compatible solvent before discarding the bottle, collecting all rinsate as hazardous waste.
References
-
Occupational Safety and Health Administration (OSHA). (2011).[1][6] Laboratory Safety Guidance: Hierarchy of Controls. Retrieved from [Link][1]
-
Glove Compatibility Data. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
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- 2. synquestlabs.com [synquestlabs.com]
- 3. The Safety Hierarchy of Controls: A Practical Guide to Eliminating Workplace Hazards [safetpros.com]
- 4. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 5. workwearsolutions.net [workwearsolutions.net]
- 6. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
